molecular formula C5H2BrI2NO B1293440 5-Bromo-2,6-diiodopyridin-3-ol CAS No. 1040682-54-9

5-Bromo-2,6-diiodopyridin-3-ol

Cat. No.: B1293440
CAS No.: 1040682-54-9
M. Wt: 425.79 g/mol
InChI Key: JNSGLKJVZRCEHV-UHFFFAOYSA-N
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Description

5-Bromo-2,6-diiodopyridin-3-ol: is a halogenated heterocyclic compound with the molecular formula C5H2BrI2NO and a molecular weight of 425.79 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, along with a hydroxyl group at the third position. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-ol typically involves halogenation reactions. One common method is the bromination of 2,6-diiodopyridin-3-ol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .

Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of halogenated by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2,6-diiodopyridin-3-ol is used as a building block in organic synthesis, particularly in the preparation of complex heterocyclic compounds. It serves as a precursor for the synthesis of various bioactive molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It is also employed in the development of new drugs and therapeutic agents .

Medicine: While not used directly in medicine, this compound is valuable in medicinal chemistry for the design and synthesis of potential drug candidates. Its derivatives may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It may also find applications in the production of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Bromo-5-iodopyridin-3-ol
  • 2-Bromo-6-iodopyridin-3-ol
  • 5-Bromo-2-iodopyridin-3-ol
  • 2,5-Diiodopyridine

Comparison: 5-Bromo-2,6-diiodopyridin-3-ol is unique due to the presence of both bromine and iodine atoms at specific positions on the pyridine ring. This unique substitution pattern may confer distinct chemical and biological properties compared to other halogenated pyridines. For example, the combination of bromine and iodine may enhance its reactivity in substitution reactions and its binding affinity to biological targets .

Properties

IUPAC Name

5-bromo-2,6-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrI2NO/c6-2-1-3(10)5(8)9-4(2)7/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSGLKJVZRCEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Br)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrI2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649800
Record name 5-Bromo-2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-54-9
Record name 5-Bromo-2,6-diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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